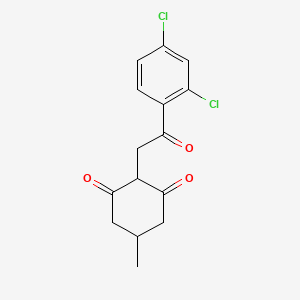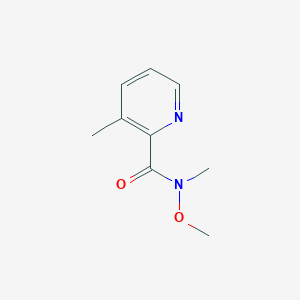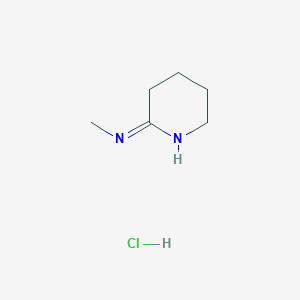![molecular formula C10H7F3N2O2 B2524863 5-[3-(三氟甲基)苯基]咪唑烷二酮-2,4 CAS No. 1048367-95-8](/img/structure/B2524863.png)
5-[3-(三氟甲基)苯基]咪唑烷二酮-2,4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The trifluoromethyl group attached to the phenyl ring may influence the physical and chemical properties of the compound, potentially affecting its biological activity.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can be achieved through various methods. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Although the specific synthesis of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione is not detailed in the provided papers, similar synthetic approaches could be applied, with appropriate modifications to incorporate the trifluoromethylphenyl group.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives has been established through various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction . The presence of substituents like the trifluoromethyl group can influence the molecular conformation and intermolecular interactions, which are crucial for the compound's biological activity and physicochemical properties.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives participate in a range of chemical reactions. For example, they can react with isothiocyanates to yield novel spiro-linked and imidazoline-thione compounds . The reactivity of the trifluoromethylphenyl derivative would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group, which could affect the compound's nucleophilic and electrophilic centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can increase the lipophilicity of the compound, potentially affecting its solubility and distribution in biological systems. The thermal stability and reactivity towards nucleophiles are also important properties that have been studied for similar compounds . The experimental and theoretical analysis, including DFT calculations, provides insights into the electronic structure and stability of these molecules .
Relevant Case Studies
Case studies involving imidazolidine-2,4-dione derivatives often focus on their biological activities. For example, certain derivatives have shown potential as dual inhibitors of signaling pathways relevant to cancer , while others have been evaluated for their antidepressant and anticonvulsant activities . These studies highlight the therapeutic potential of imidazolidine-2,4-dione derivatives, including those with trifluoromethylphenyl substituents.
科学研究应用
脒烷酮衍生物的新研究策略
脒烷酮衍生物(包括5-[3-(三氟甲基)苯基]咪唑烷二酮-2,4)因其多功能的生物和药理活性在药物化学中发挥着至关重要的作用。这些化合物是合成非天然氨基酸及其与潜在医学应用的结合物的关键。适用于游离羰基化合物的布赫勒-伯格斯反应是合成脒烷酮的主要方法,展示了其在创造新型有机化合物和潜在治疗剂中的重要性 (Shaikh et al., 2023)。
激酶抑制剂的药效团设计
该化合物的结构基序为设计特定激酶(如p38丝裂原活化蛋白(MAP)激酶)的选择性抑制剂奠定了基础。这些抑制剂对于调节促炎细胞因子释放至关重要,突出了该化合物在开发炎症性疾病治疗中的潜力。这些抑制剂的设计和合成基于它们有效结合靶位点的能力,提供了一条创造高度选择性和强效治疗剂的途径 (Scior et al., 2011)。
噻唑烷二酮作为PTP 1B抑制剂
对与咪唑烷二酮-2,4密切相关的2,4-噻唑烷二酮(TZD)骨架的研究强调了它们在发现治疗糖尿病和其他代谢性疾病的新型分子中的作用。这些化合物充当蛋白酪氨酸磷酸酶1B(PTP 1B)的抑制剂,而PTP 1B是胰岛素信号传导的关键调节剂。对TZD的探索已经导致了有效的PTP 1B抑制剂的鉴定,证明了该骨架在治疗胰岛素抵抗和2型糖尿病(T2DM)中的潜力 (Verma et al., 2019)。
噻唑烷及其衍生物在药物化学中的应用
对噻唑烷衍生物的综述(类似于咪唑烷二酮-2,4)突出了它们重要的药理学意义。这些化合物表现出多种治疗活性,包括抗癌、抗菌和神经保护作用。为这些化合物开发的合成方法强调了绿色化学和更清洁的反应谱的重要性,旨在开发可持续和有效的治疗剂 (Sahiba et al., 2020)。
安全和危害
属性
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-3-1-2-5(4-6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWNRVZIMFXLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)
![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)
